

# Technical Guide: Physicochemical Properties of Tert-butyl 4-(2-bromoacetyl)piperidine-1- carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

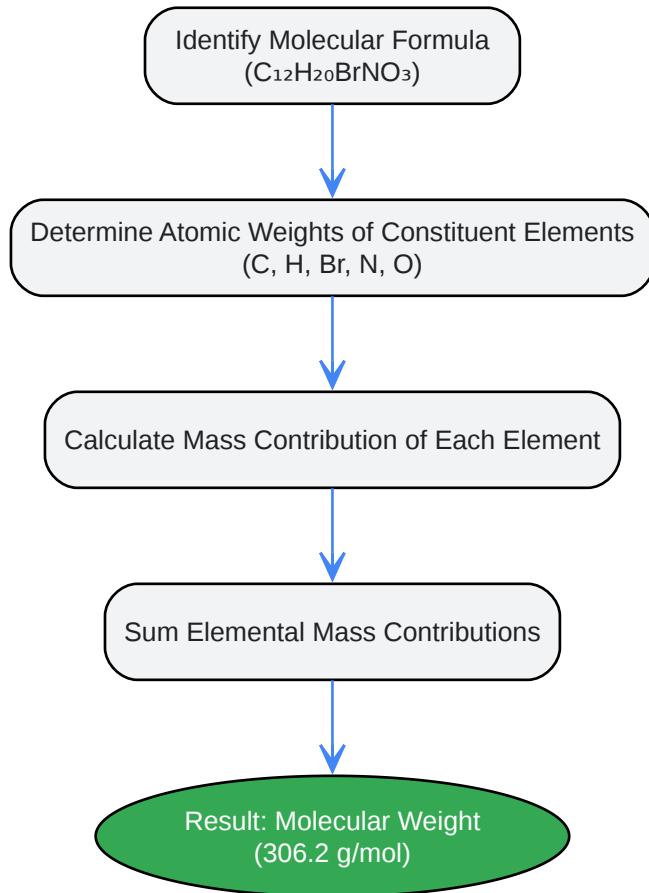
|                |                                                             |
|----------------|-------------------------------------------------------------|
|                | <i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i> |
| Compound Name: | <i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i> |
| Cat. No.:      | B153289                                                     |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight and related physicochemical properties of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**, a key reagent in synthetic organic chemistry and drug discovery.

## Compound Identification


| Identifier        | Value                                                 |
|-------------------|-------------------------------------------------------|
| Chemical Name     | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate  |
| IUPAC Name        | tert-butyl 4-(bromoacetyl)-1-piperidinecarboxylate    |
| CAS Number        | 301221-79-4[1]                                        |
| Molecular Formula | C <sub>12</sub> H <sub>20</sub> BrNO <sub>3</sub> [2] |
| Molecular Weight  | 306.2 g/mol                                           |

# Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of the substance.

## Theoretical Calculation

The molecular weight is calculated from the molecular formula and the atomic weights of the constituent elements. The workflow for this calculation is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for Calculating Molecular Weight.

## Elemental Composition and Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

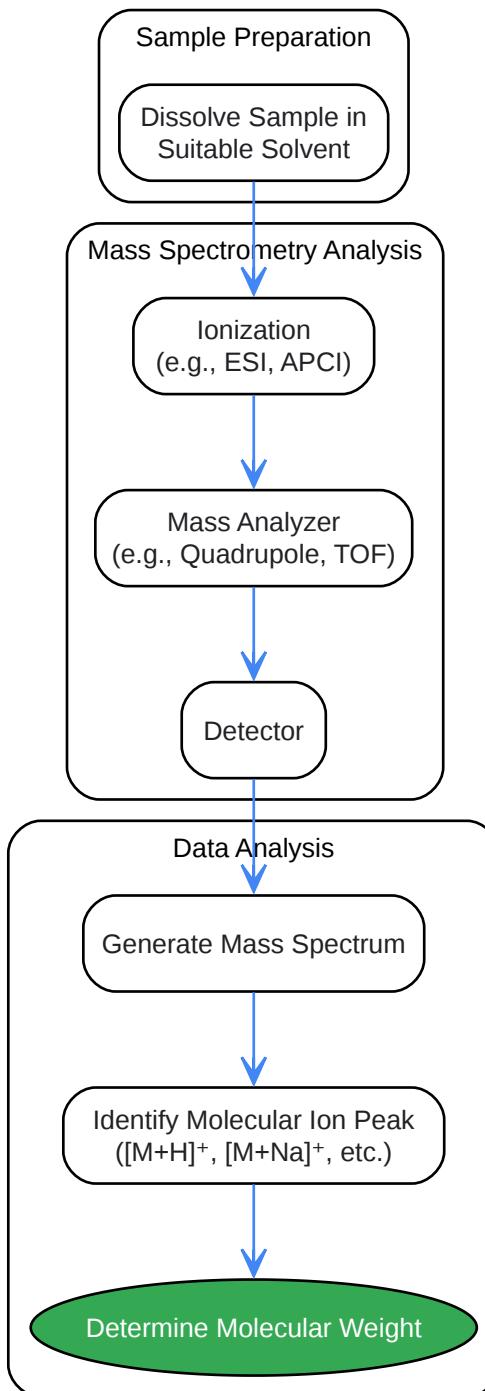
Table 1: Elemental Composition of  $C_{12}H_{20}BrNO_3$ 

| Element  | Symbol | Count |
|----------|--------|-------|
| Carbon   | C      | 12    |
| Hydrogen | H      | 20    |
| Bromine  | Br     | 1     |
| Nitrogen | N      | 1     |
| Oxygen   | O      | 3     |

Table 2: Atomic Weights of Constituent Elements

| Element  | Symbol | Atomic Weight ( g/mol ) |
|----------|--------|-------------------------|
| Carbon   | C      | 12.011                  |
| Hydrogen | H      | 1.008                   |
| Bromine  | Br     | 79.904                  |
| Nitrogen | N      | 14.007                  |
| Oxygen   | O      | 15.999                  |

Calculation:


$$(12 * 12.011) + (20 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 306.19 \text{ g/mol}$$

The calculated molecular weight of 306.19 g/mol is consistent with the reported value of 306.2 g/mol .

## Experimental Protocols

The definitive experimental determination of molecular weight is typically achieved through mass spectrometry.

## Mass Spectrometry Workflow



[Click to download full resolution via product page](#)

Caption: General Workflow for Mass Spectrometry.

Methodology:

- Sample Preparation: A dilute solution of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate** is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
- Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by identifying the molecular ion peak (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ).

Note: Signaling pathways are not applicable to the physicochemical properties of a single chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b153289#tert-butyl-4-\(2-bromoacetyl\)piperidine-1-carboxylate-molecular-weight](https://www.benchchem.com/product/b153289#tert-butyl-4-(2-bromoacetyl)piperidine-1-carboxylate-molecular-weight)]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)